molecular formula C7H4Cl2N2 B11906421 3,7-Dichloro-1H-indazole

3,7-Dichloro-1H-indazole

Cat. No.: B11906421
M. Wt: 187.02 g/mol
InChI Key: CDFBUDOCQMGIOV-UHFFFAOYSA-N
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Description

3,7-Dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine atoms at the 3rd and 7th positions of the indazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,7-dichlorobenzylidenehydrazine with a suitable cyclizing agent. The reaction is often carried out in the presence of a catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of transition metal-catalyzed reactions, reductive cyclization, and solvent-free conditions to minimize byproducts and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dichloro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chlorine atoms or the indazole ring itself.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives .

Scientific Research Applications

3,7-Dichloro-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,7-Dichloro-1H-indazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

    1H-indazole: The parent compound without chlorine substitutions.

    3-Chloro-1H-indazole: A similar compound with a single chlorine atom at the 3rd position.

    7-Chloro-1H-indazole: A similar compound with a single chlorine atom at the 7th position.

Uniqueness: 3,7-Dichloro-1H-indazole is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its mono-chlorinated counterparts .

Properties

IUPAC Name

3,7-dichloro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFBUDOCQMGIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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